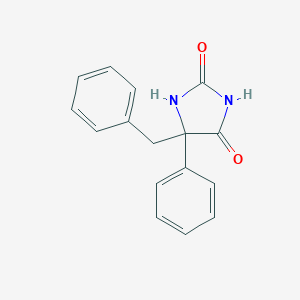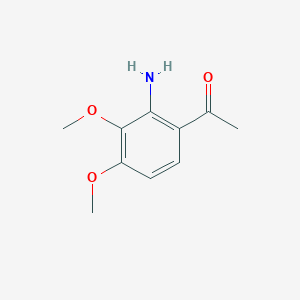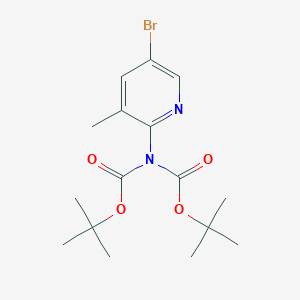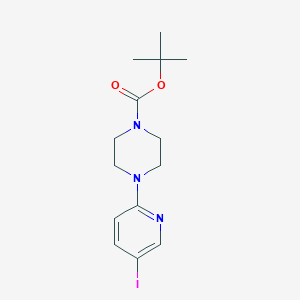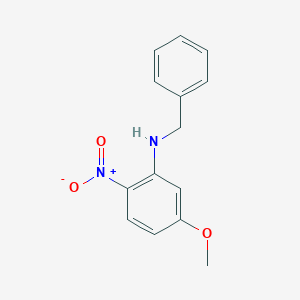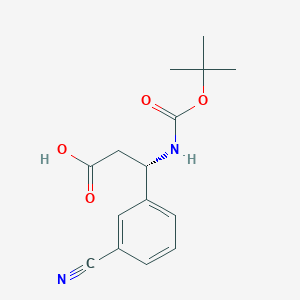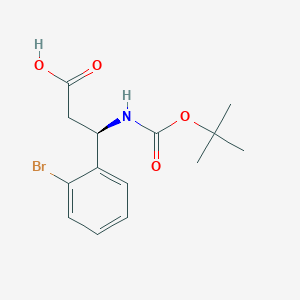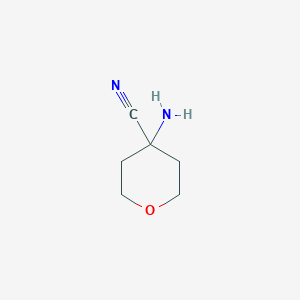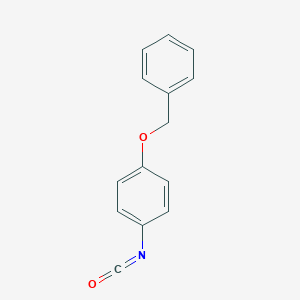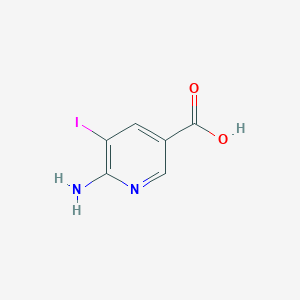
6-Amino-5-iodonicotinic acid
概要
説明
6-Amino-5-iodonicotinic acid is an organic compound with the empirical formula C6H5IN2O2 . It is a solid substance and its CAS number is 543740-89-2 .
Synthesis Analysis
The synthesis of 6-Amino-5-iodonicotinic acid involves several steps. In one method, the reaction was carried out with (benzotriazo-1-yloxy)tris (dimethylamino)phosphonium hexafluorophosphate and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at temperatures between 20 and 60℃ for approximately 5 hours . Another method involved the use of methyl 6-amino-5-iodonicotinate and potassium hydroxide in methanol/H2O, heated at 50℃ for 22 hours .Molecular Structure Analysis
The molecular weight of 6-Amino-5-iodonicotinic acid is 264.02 . The SMILES string representation of its structure is O=C(O)C1=CN=C(N)C(I)=C1 .Physical And Chemical Properties Analysis
6-Amino-5-iodonicotinic acid is a solid substance . Its molecular weight is 264.02 , and its empirical formula is C6H5IN2O2 .科学的研究の応用
Nutritional Regulation and Desaturase Activity
- 6-Amino-5-iodonicotinic acid plays a role in the nutritional regulation of mammalian Δ-6 desaturase, an enzyme crucial for the production of polyunsaturated fatty acids like arachidonic acid and docosahexaenoic acid. These fatty acids are vital components of membrane phospholipids in the brain and retina, act as substrates for eicosanoid production, and regulate nuclear transcription factors (Cho, Nakamura, & Clarke, 1999).
Biodistribution in Biological Systems
- Research on radioiodinated-5-iodonicotine, derived from nicotinic acid (related to 6-Amino-5-iodonicotinic acid), has shown significant accumulation in the brain and adrenal gland in rats. This indicates potential applications in studying the biodistribution of similar compounds in biological systems (Chan et al., 1983).
Impact on Eicosanoid Production
- The compound is linked to the regulation of eicosanoid production, which are signaling molecules that play a role in various physiological processes. This is particularly relevant in understanding how certain compounds influence somatostatin release, an important hormone in growth regulation (Cherington, Tashjian, & Samuels, 1983).
Role in Antitumoral Properties
- Derivatives of 6-Amino-5-iodonicotinic acid, like iodolactone, have been implicated in the autoregulation of the thyroid gland and exhibit antiproliferative and apoptotic effects in various cells, suggesting their role in cancer therapy (Nava-Villalba & Aceves, 2014).
Influence on Inflammatory Processes
- The metabolism of compounds related to 6-Amino-5-iodonicotinic acid can affect inflammatory processes, potentially offering insights into new therapeutic approaches for inflammation-related diseases (Calder, 2009).
Diagnostic Applications in Oncology
- Amino acids and their derivatives, including those related to 6-Amino-5-iodonicotinic acid, have been explored for their potential in metabolic imaging and diagnostic applications in oncology, indicating a significant area for further research (Jager et al., 2001).
Impact on Cell Growth
- Studies have shown that derivatives of arachidonic acid, related to 6-Amino-5-iodonicotinic acid, stimulate cell growth in certain cancer cell types, which could have implications for understanding tumor biology and therapy (Ghosh & Myers, 1997).
特性
IUPAC Name |
6-amino-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCUPIYQJSBUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465514 | |
| Record name | 6-Amino-5-iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-iodonicotinic acid | |
CAS RN |
543740-89-2 | |
| Record name | 6-Amino-5-iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

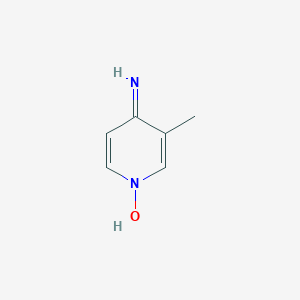
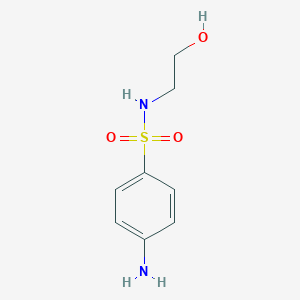
![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)
